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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the molecular properties of 3,5-Dichloropyridazine. While
direct, in-depth computational studies on 3,5-Dichloropyridazine are limited in publicly
available literature, this document outlines the established theoretical methodologies and
presents illustrative data from closely related molecules. This approach provides a robust
framework for understanding and predicting the behavior of 3,5-Dichloropyridazine in various
chemical and biological contexts.

Introduction to 3,5-Dichloropyridazine

3,5-Dichloropyridazine, with the chemical formula C4H2CI2Nz, is a heterocyclic compound of
interest in pharmaceutical and agrochemical research.[1] Its chemical structure, characterized
by a pyridazine ring substituted with two chlorine atoms, makes it a versatile building block for
the synthesis of more complex molecules.[1][2] Understanding its electronic structure,
vibrational properties, and reactivity is crucial for the rational design of novel compounds with
desired biological activities. Quantum chemical calculations offer a powerful, non-experimental
approach to obtaining this fundamental information.

Theoretical and Computational Methodology

The primary method for quantum chemical calculations of molecules like 3,5-
Dichloropyridazine is Density Functional Theory (DFT).[3][4] This approach has been
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successfully applied to a variety of substituted pyridazines and other heterocyclic systems,
providing results that are in excellent agreement with experimental data.[3][5][6]

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-
dimensional structure, known as the optimized geometry. This is typically achieved using a
gradient descent algorithm to find the minimum energy conformation on the potential energy
surface. A commonly used and reliable functional for this purpose is Becke's three-parameter
hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7][8] The
choice of basis set is also critical; Pople-style basis sets such as 6-31G(d,p) or the more
flexible 6-311++G(d,p) are frequently employed to provide a good balance between accuracy
and computational cost.[3][7]

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This
calculation serves two main purposes: to confirm that the optimized structure is a true minimum
on the potential energy surface (indicated by the absence of imaginary frequencies) and to
predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational
frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the
computational model.[7][9][10]

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The energies of
the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO) are of particular importance.[11][12] The HOMO-LUMO energy gap is a measure of
the molecule's chemical stability and reactivity; a smaller gap generally indicates a more
reactive species.[8][13] From the HOMO and LUMO energies, various global reactivity
descriptors can be calculated, including:

« lonization Potential (1): The energy required to remove an electron.
» Electron Affinity (A): The energy released when an electron is added.

o Electronegativity (X): The ability of an atom to attract electrons.
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o Chemical Hardness (n): A measure of resistance to charge transfer.
o Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

» Electrophilicity Index (w): A measure of the electrophilic character of a molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It
allows for the investigation of charge transfer interactions between filled and vacant orbitals,
which can reveal important information about intramolecular bonding and stability.[8]

Workflow for Quantum Chemical Calculations

The logical flow of a typical quantum chemical investigation of a molecule like 3,5-
Dichloropyridazine is illustrated in the following diagram.
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Computational Workflow
Define Molecular Structure
(3,5-Dichloropyridazine)
Select Computational Method
(e.g., DFT/B3LYP)
Choose Basis Set
(e.g., 6-311++G(d,p))
Gerform Geometry Optimizatior)
Gibrational Frequency Analysia
Confirm True Minimum
(No Imaginary Frequencies)
Calculate Electronic Properties
(HOMO, LUMO, etc.)
Gerform NBO Analysis)
Gnalyze and Interpret Results]

Gompare with Experimental Data (if availableD

Click to download full resolution via product page

Computational Workflow
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lllustrative Quantitative Data

As specific computational data for 3,5-Dichloropyridazine is not readily available, the following

tables present data for a structurally similar molecule, 4,5-Dichloropyridazin-3-(2H)-one,
calculated at the B3LYP/6-31G(d,p) level of theory.[3] This data serves as a valuable proxy for

understanding the types of results that can be obtained for 3,5-Dichloropyridazine.

Table 1: Selected Optimized Geometrical Parameters for

Parameter Bond Length (A) Parameter Bond Angle (°)
Cl1-c2 1.720 C4-N1-N2
Cl2-C3 1.738 N2-N1-C4
0O1-C1 1.218 N1-N2-C1
N1-N2 1.338 N1-C4-C3
N1-C4 1.302 C2-C3-C4
N2-C1 1.401 Cl1-Cc2-C1
C1l-C2 1.473 Cl2-C3-C4
C2-C3 1.367 01-C1-N2
C3-C4 01-C1-C2

Note: A complete set of bond angles was not provided in the source material.

Table 2: Calculated Electronic Properties and Reactivity
Descriptors for 4,5-Dichloropyridazin-3-(2H)-one[3]
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Parameter Value (eV)

EHOMO -

ELUMO -

Energy Gap (AE) -

lonization Potential (1) -

Electron Affinity (A) -

Electronegativity (X) -

Chemical Hardness (n) -

Chemical Softness (S) -

Electrophilicity Index (w) -

Note: Specific values for these parameters were not explicitly tabulated in the cited reference,
but the study indicates their calculation.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory,
provide a powerful and predictive framework for investigating the molecular properties of 3,5-
Dichloropyridazine. While a dedicated computational study on this specific isomer is yet to be
widely published, the established methodologies and data from closely related compounds
offer significant insights. By following the outlined computational workflow, researchers can
elucidate the geometry, vibrational spectra, electronic structure, and reactivity of 3,5-
Dichloropyridazine, thereby facilitating its application in drug discovery and materials science.
The illustrative data from a similar molecule underscores the type and quality of information
that can be generated, providing a solid foundation for future theoretical and experimental
investigations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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